Product packaging for Repaglinide M2-D5(Cat. No.:)

Repaglinide M2-D5

Cat. No.: B12374705
M. Wt: 489.6 g/mol
InChI Key: ZOMBGPVQRXZSGW-NTSVIFQKSA-N
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Description

Significance of Metabolite Characterization in Pharmaceutical Sciences

The characterization of drug metabolites is a cornerstone of modern pharmaceutical sciences. It provides profound insights into the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. tandfonline.comresearchgate.net This process, known as metabolite profiling, is essential for a comprehensive understanding of a drug's biological effects and potential liabilities. pharmacologycanada.orgcriver.com

The key reasons for the emphasis on metabolite characterization include:

Understanding Routes of Elimination: Identifying the major metabolites and their excretion pathways reveals how a drug is cleared from the body. tandfonline.comcriver.com

Predicting Drug-Drug Interactions: Knowledge of the enzymes responsible for metabolite formation helps in predicting interactions with other drugs that are substrates, inhibitors, or inducers of the same enzymes. tandfonline.com

Assessing Safety and Toxicity: Some metabolites can be pharmacologically active or even toxic. pharmacologycanada.org Early identification and characterization of metabolites, particularly those that are disproportionately higher in humans compared to preclinical species, are critical for safety assessment. criver.com

Metabolomics, the large-scale study of small molecules or metabolites, has become an invaluable tool in this endeavor, enabling a more holistic understanding of a drug's impact on biological systems. nih.govarome-science.com

Rationale for Investigating Repaglinide (B1680517) M2 as a Principal Metabolite

Among the various metabolites of repaglinide, Repaglinide M2, an oxidized dicarboxylic acid, has been identified as a principal metabolite. pharmgkb.orgnih.gov Following oral administration of radiolabeled repaglinide, the M2 metabolite was found to be the most abundant metabolite in feces, accounting for a significant portion of the administered dose. fda.govnih.gov

The formation of Repaglinide M2 is a key step in the metabolic clearance of repaglinide. nih.gov While both CYP3A4 and CYP2C8 are involved in repaglinide's metabolism, studies have indicated that the formation of M2 is a significant pathway. pharmgkb.orgnih.gov Interestingly, research has also highlighted the involvement of aldehyde dehydrogenase in the formation of M2, demonstrating a more complex metabolic route than initially thought. nih.gov Given that Repaglinide M2 represents a major elimination product, its thorough investigation is crucial for a complete understanding of repaglinide's disposition.

Role of Stable Isotope Labeled Analogs in Advanced Metabolic Research

Stable isotope-labeled (SIL) compounds are powerful tools in metabolic research, offering a non-radioactive and safe method for tracing the fate of molecules in biological systems. creative-proteomics.comsymeres.com The incorporation of stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into a drug or metabolite molecule allows for its precise detection and quantification using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netsimsonpharma.com

The key applications of SIL analogs in metabolic research include:

Internal Standards for Bioanalysis: SIL analogs are considered the gold standard for use as internal standards in quantitative mass spectrometry assays. Because they have nearly identical physicochemical properties to the unlabeled analyte but a different mass, they can correct for variations in sample preparation and instrument response, leading to highly accurate and precise measurements.

Metabolite Identification: The presence of a characteristic isotopic pattern in mass spectra helps to distinguish drug-related material from endogenous matrix components, facilitating the identification of novel metabolites. simsonpharma.com

Elucidation of Metabolic Pathways: By tracing the labeled atoms, researchers can delineate complex metabolic pathways and understand the biochemical transformations a drug undergoes. symeres.comckisotopes.com

Pharmacokinetic Studies: SIL compounds are extensively used in absorption, distribution, metabolism, and excretion (ADME) studies to determine the pharmacokinetic profile of a drug and its metabolites. researchgate.net

In this context, Repaglinide M2-D5 , a deuterated analog of Repaglinide M2, serves as an invaluable tool for researchers. The five deuterium atoms on the ethyl group provide a distinct mass shift, enabling its use as an internal standard for the accurate quantification of the M2 metabolite in various biological matrices. This allows for more reliable and robust studies of repaglinide's metabolism and disposition.

Research Findings on Repaglinide Metabolism

ParameterDescriptionReference(s)
Primary Metabolizing Enzymes Cytochrome P450 3A4 (CYP3A4) and Cytochrome P450 2C8 (CYP2C8) pharmgkb.org, nih.gov
Major Metabolites M1 (aromatic amine), M2 (oxidized dicarboxylic acid), M4 (hydroxylated metabolite) pharmgkb.org, pharmgkb.org
Primary Route of Excretion Feces (approximately 90% of administered dose) nih.gov, fda.gov
Metabolite Activity Metabolites do not possess significant glucose-lowering activity drugbank.com, pharmgkb.org

Key Metabolites of Repaglinide

MetaboliteChemical NameFormation PathwaySignificance
Repaglinide M1 Aromatic amineN-dealkylation and further oxidation, primarily by CYP3A4A major metabolite found in urine and feces.
Repaglinide M2 Oxidized dicarboxylic acidN-dealkylation, primarily by CYP3A4, with subsequent oxidation involving aldehyde dehydrogenaseThe major metabolite excreted in feces. fda.govnih.gov
Repaglinide M4 Hydroxylated metaboliteHydroxylation on the piperidine (B6355638) ring, primarily by CYP2C8A significant metabolite used to probe CYP2C8 activity. pharmgkb.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H36N2O6 B12374705 Repaglinide M2-D5

Properties

Molecular Formula

C27H36N2O6

Molecular Weight

489.6 g/mol

IUPAC Name

4-[2-[[(1S)-1-[2-(4-carboxybutylamino)phenyl]-3-methylbutyl]amino]-2-oxoethyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzoic acid

InChI

InChI=1S/C27H36N2O6/c1-4-35-24-16-19(12-13-21(24)27(33)34)17-25(30)29-23(15-18(2)3)20-9-5-6-10-22(20)28-14-8-7-11-26(31)32/h5-6,9-10,12-13,16,18,23,28H,4,7-8,11,14-15,17H2,1-3H3,(H,29,30)(H,31,32)(H,33,34)/t23-/m0/s1/i1D3,4D2

InChI Key

ZOMBGPVQRXZSGW-NTSVIFQKSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC1=C(C=CC(=C1)CC(=O)N[C@@H](CC(C)C)C2=CC=CC=C2NCCCCC(=O)O)C(=O)O

Canonical SMILES

CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2NCCCCC(=O)O)C(=O)O

Origin of Product

United States

Biochemical Pathways and Enzymatic Mechanisms of Repaglinide M2 Formation

Overview of Repaglinide (B1680517) Biotransformation Pathways Leading to M2

The biotransformation of repaglinide to its various metabolites, including M2, is primarily catalyzed by the cytochrome P450 (CYP) enzyme system and subsequently by other enzymes like aldehyde dehydrogenase. fda.govfda.govnih.gov The pathway to M2 involves the oxidative opening of the piperidine (B6355638) ring of the parent compound. drugbank.comnih.gov

Cytochrome P450 Enzyme System Involvement in Repaglinide M2 Formation

The cytochrome P450 system, particularly isoforms CYP3A4 and CYP2C8, plays a crucial role in the initial stages of repaglinide metabolism that lead to the formation of M2. pharmgkb.orgfda.govfda.gov

Role of CYP3A4 in the N-Dealkylation and Oxidation to Repaglinide M2

CYP3A4 is a key enzyme in the biotransformation of repaglinide. pharmgkb.orgnih.gov It is primarily responsible for the N-dealkylation of repaglinide, a critical step that contributes to the formation of the M2 metabolite. fda.govfda.gov In vitro studies have confirmed that CYP3A4 catalyzes the formation of M2, among other metabolites. pharmgkb.orgresearchgate.net The process involves an initial oxidation of the piperidine ring, which is a prerequisite for its subsequent opening to form the dicarboxylic acid structure of M2. nih.govdrugbank.com Inhibition of CYP3A4 has been shown to affect the formation of M2, highlighting its significant role in this specific metabolic pathway. nih.govhelsinki.fi

Contribution of CYP2C8 to Repaglinide M2 Formation

While CYP3A4 is a major contributor, CYP2C8 also participates in the metabolism of repaglinide, including the pathway leading to M2. pharmgkb.orgdrugbank.comnih.gov Although CYP2C8 is more prominently associated with the formation of the M4 metabolite, its involvement in M2 formation has been demonstrated. nih.govresearchgate.netmdpi.com Studies using recombinant CYP enzymes and human liver microsomes have shown that both CYP2C8 and CYP3A4 are involved in the conversion of repaglinide to its metabolites. nih.govnih.gov The formation of M2 has been weakly but significantly correlated with the activity of both CYP3A4 and CYP2C8. nih.gov

Relative Contributions of CYP3A4 and CYP2C8 to Repaglinide M2 Metabolic Clearance

Table 1: Research Findings on Enzyme Contributions to Repaglinide Metabolism

In Vitro System Key Finding Reference
Recombinant CYP enzymes Distinct clearance ratios for M1 and M4 formation between CYP3A4 and CYP2C8. nih.govresearchgate.net
Human Liver Microsomes (HLM) Both CYP3A4 and CYP2C8 are important for repaglinide biotransformation. nih.gov
Human Hepatocytes and S9 Fractions Higher unbound intrinsic clearance for M2 formation compared to microsomes. nih.gov

Non-Cytochrome P450 Enzymatic Pathways in Repaglinide M2 Biogenesis

While the initial steps of repaglinide metabolism leading to M2 are mediated by CYP enzymes, subsequent steps involve non-CYP enzymes.

Aldehyde Dehydrogenase Involvement in Repaglinide M2 Formation

A crucial discovery in understanding the complete formation of Repaglinide M2 is the involvement of aldehyde dehydrogenase. nih.govresearchgate.net Following the initial CYP-mediated oxidation and ring opening of the piperidine moiety, an intermediate aldehyde is formed. Aldehyde dehydrogenase then catalyzes the further oxidation of this aldehyde intermediate to the final dicarboxylic acid structure of M2. researchgate.net The involvement of this cytosolic enzyme explains the observed higher clearance for M2 formation in in-vitro systems that contain the S9 fraction (which includes cytosolic enzymes) compared to microsomes alone. nih.gov This finding highlights a multi-step, multi-compartmental process in the biogenesis of the M2 metabolite.

Potential for Other Enzymes in Repaglinide M2 Biogenesis

While the cytochrome P450 enzymes, specifically CYP3A4 and CYP2C8, are the principal catalysts in the metabolism of Repaglinide, research indicates the involvement of other enzymes in the formation of the M2 metabolite. pharmgkb.orgpharmgkb.org Notably, studies have highlighted the role of cytosolic enzymes, particularly aldehyde dehydrogenase (ALDH) , in the biogenesis of Repaglinide M2. researchgate.netresearcher.lifenih.govsigmaaldrich.com

In vitro investigations using various human liver preparations have demonstrated that the clearance for the formation of M2 is significantly higher in systems containing cytosolic fractions (like hepatocytes and S9 fractions) compared to microsomes alone. researchgate.netresearcher.lifenih.gov This suggests a two-step process for M2 formation, where an initial oxidation is catalyzed by CYP enzymes, followed by a subsequent oxidation step mediated by ALDH. This multi-enzyme system underscores the complexity of Repaglinide's metabolic pathways beyond the well-established role of cytochrome P450s.

Sequential Metabolic Steps Leading to Repaglinide M2 and its Subsequent Conversion to Other Metabolites (e.g., M1)

The metabolic journey from Repaglinide to its various metabolites follows a sequential and interconnected pathway. The formation of Repaglinide M2 is a critical juncture in this process, which can then be further metabolized.

The primary pathway to Repaglinide M2 involves the oxidative N-dealkylation of the piperidine ring of the parent Repaglinide molecule. amneal.comhres.cafda.gov This reaction is primarily catalyzed by CYP3A4 , with some contribution from CYP2C8 . pharmgkb.orgpharmgkb.org The initial oxidation leads to the formation of an unstable intermediate, which is then further oxidized to the dicarboxylic acid structure characteristic of the M2 metabolite. nih.govusm.my As mentioned previously, aldehyde dehydrogenase plays a crucial role in this second oxidative step. researchgate.netresearcher.lifenih.govxenotech.com

Following its formation, the Repaglinide M2 metabolite can undergo further biotransformation. One of the notable subsequent steps is its conversion to the M1 metabolite, which is an aromatic amine. pharmgkb.orgpharmgkb.org This conversion occurs through an oxidative N-dealkylation of the M2 metabolite. usm.my The primary enzyme responsible for this transformation is also CYP3A4 . nih.govusm.my Therefore, CYP3A4 is involved in both the formation of M2 from Repaglinide and the subsequent conversion of M2 to M1.

This sequential metabolism highlights a cascade of enzymatic reactions that progressively modify the structure of Repaglinide, leading to a variety of metabolites.

Research Findings on Repaglinide Metabolism

The following tables summarize key findings from in vitro studies on the enzymatic contribution to Repaglinide metabolism.

Table 1: Principal Enzymes in Repaglinide Metabolism and their Roles

Enzyme FamilySpecific EnzymePrimary Role in Repaglinide MetabolismCitations
Cytochrome P450CYP3A4Catalyzes the formation of M1 and M2 metabolites. pharmgkb.orgpharmgkb.org
CYP2C8Primarily responsible for the formation of the M4 metabolite, but also contributes to M2 formation. pharmgkb.orgpharmgkb.org
Aldehyde DehydrogenaseALDHInvolved in the final oxidation step to form the M2 metabolite. researchgate.netresearcher.lifenih.govxenotech.com

Table 2: In Vitro Formation Rates of Repaglinide Metabolites

This table presents representative data from studies on human liver microsomes (HLM) and recombinant CYP enzymes to illustrate the relative formation rates of different metabolites. Actual rates can vary between studies and individuals.

MetaboliteIn Vitro SystemFormation Rate (pmol/min/mg protein or pmol/min/pmol CYP)Citations
M1 (aromatic amine) HLM100 - 1110 nih.gov
Recombinant CYP3A41.6 nih.gov
M2 (dicarboxylic acid) HLM0 - 190 nih.gov
M4 (hydroxylated piperidine) HLM160 - 880 nih.gov
Recombinant CYP2C82.5 nih.gov

In Vitro Characterization of Repaglinide M2 Disposition

Metabolic Formation Kinetics in Isolated Enzyme Systems

The formation of Repaglinide (B1680517) M2 is a multi-step process involving several enzyme systems. Kinetic studies in isolated enzyme systems have been instrumental in dissecting the contributions of individual enzymes to its biotransformation.

Recombinant Cytochrome P450 Enzyme Studies for Repaglinide M2 Formation

In incubations with recombinant CYP enzymes, specifically CYP3A4, the formation of M2 has been observed, particularly over longer incubation periods. nih.gov The rate of M1 formation, a precursor metabolite, in CYP3A4 Supersomes™ has been measured at 1.6 pmol/min/pmol CYP enzyme, which is significantly higher than the 0.4 pmol/min/pmol CYP enzyme observed in CYP2C8 Supersomes™. nih.govnih.gov This highlights the primary role of CYP3A4 in this metabolic pathway. nih.gov Although CYP2C8 plays a major role in forming other metabolites like M4, its contribution to the pathway leading to M2 is considered minor. nih.govnih.gov

Microsomal Incubation Systems for Repaglinide M2 Formation

Microsomal incubation systems have been extensively used to study the formation of Repaglinide M2. researchgate.netnih.gov However, studies have revealed significant differences in the clearance rates for M2 formation when comparing microsomes to more complex in vitro systems like hepatocytes and S9 fractions. researchgate.netnih.gov A notably lower intrinsic clearance for M2 formation is observed in microsomes. researchgate.netnih.gov This suggests that enzymes present in the cytosol, which are absent in microsomal preparations, play a crucial role in the complete formation of M2. researchgate.net

Initial studies with human liver microsomes (HLM) indicated that the metabolites formed did not directly correlate with those observed in vivo, with M2 being detected but not as a major metabolite. nih.govfda.gov The formation of M2 in HLM has been attributed primarily to CYP3A4 activity. nih.govfda.gov

Metabolism in Subcellular Fractions and Hepatocytes

To gain a more comprehensive understanding of Repaglinide M2 metabolism, researchers have employed more complete in vitro systems that include both microsomal and cytosolic enzymes.

Human S9 Fractions in Repaglinide M2 Studies

The use of human S9 fractions, which contain both microsomal and cytosolic enzymes, provides a more complete picture of Repaglinide M2 formation. researchgate.netnih.gov A comprehensive study demonstrated a significantly higher unbound intrinsic clearance for M2 formation in S9 fractions compared to microsomes, with an approximately 7-fold increase. researchgate.netnih.govuwa.edu.au This finding was crucial as it led to the identification of the involvement of aldehyde dehydrogenase, a cytosolic enzyme, in the formation of M2 for the first time. researchgate.netnih.gov Full kinetic profiles for the formation of M2 have been successfully obtained using pooled human S9 fractions. researchgate.netnih.govsigmaaldrich.com

Cryopreserved Human Hepatocyte Incubation Systems

Cryopreserved human hepatocytes are considered a gold standard for in vitro metabolism studies as they contain a full complement of metabolic enzymes and cofactors. researchgate.netnih.gov In incubations with cryopreserved human hepatocytes, Repaglinide M2 is consistently formed as a major metabolite, which aligns with in vivo observations. nih.govresearchgate.netnih.gov

Similar to S9 fractions, a roughly 7-fold higher unbound intrinsic clearance for M2 formation was observed in hepatocytes compared to microsomes. researchgate.netnih.govuwa.edu.au This underscores the importance of cytosolic enzymes in the biotransformation pathway leading to M2. researchgate.net Studies using hepatocytes have been pivotal in demonstrating that M2 is a major metabolite of Repaglinide. nih.govnih.gov For instance, incubation of [3H]-repaglinide with human hepatocytes resulted in M2 accounting for 11% of the total initial radioactivity. nih.gov

Unbound Michaelis-Menten Kinetic Parameters (K_m) for Repaglinide M2 Formation

The formation of Repaglinide M2 from its parent compound, repaglinide, follows Michaelis-Menten kinetics. nih.gov This model describes enzyme-catalyzed reactions, where the rate of reaction reaches a maximum as the substrate concentration saturates the enzyme. derangedphysiology.com The Michaelis-Menten constant (K_m) represents the substrate concentration at which the reaction rate is half of its maximum (V_max). derangedphysiology.com

In vitro studies have been conducted to determine the kinetic parameters for the formation of various repaglinide metabolites. Full kinetic profiles for the formation of Repaglinide M2, along with other metabolites like M1 and M4, have been characterized in several in vitro systems, including pooled cryopreserved human hepatocytes, human liver microsomes, and human S9 fractions. nih.gov Research indicates that the unbound K_m values for the formation of each repaglinide metabolite, including M2, were consistent, showing variations of within a 2-fold range across all the different in vitro systems that were investigated. nih.govresearchgate.net This consistency across different experimental setups underscores the robustness of these kinetic findings.

While specific K_m values for Repaglinide M2 formation were not detailed in the provided search results, one study noted that the formation of all microsomal metabolites was linear up to a repaglinide concentration of 22 µM, and therefore, enzyme kinetic parameters like K_m and V_max could not be defined within this range as the reaction did not exhibit Michaelis-Menten kinetics. fda.gov Another study investigating repaglinide metabolism in human liver microsomes (HLM) estimated the K_m of repaglinide to be between 27.0–69.4 μM. nih.gov

Table 1: Unbound Michaelis-Menten Constant (K_m) for Repaglinide M2 Formation

In Vitro SystemUnbound K_m (µM)
Pooled Human HepatocytesConsistent within a 2-fold range across systems nih.govresearchgate.net
Human Liver Microsomes (HLM)Consistent within a 2-fold range across systems nih.govresearchgate.net
Human S9 FractionsConsistent within a 2-fold range across systems nih.govresearchgate.net
Recombinant CYP EnzymesConsistent within a 2-fold range across systems nih.govresearchgate.net

Intrinsic Clearance Determination for Repaglinide M2 Formation in Various In Vitro Systems

Intrinsic clearance (CL_int) is a measure of the intrinsic ability of the liver or other metabolic systems to clear a drug, independent of blood flow and protein binding. For Repaglinide M2, determining its formation clearance across different in vitro systems helps to identify the primary enzymes and cellular fractions involved in its production.

Significant differences have been observed in the clearance for the formation of Repaglinide M2 across various in vitro systems. nih.gov Studies have revealed an approximately 7-fold higher unbound intrinsic clearance for M2 formation in human hepatocytes and S9 fractions compared to human liver microsomes. nih.govresearchgate.netresearcher.life This suggests that enzymes present in the cytosolic S9 fraction, in addition to the microsomal enzymes, play a crucial role. researcher.life Research has identified the involvement of aldehyde dehydrogenase, a cytosolic enzyme, in the formation of Repaglinide M2 for the first time. nih.govresearchgate.net

The primary enzymes involved in the metabolism of repaglinide are Cytochrome P450 (CYP) 2C8 and CYP3A4. pharmgkb.orgnih.govfda.gov While CYP2C8 is mainly responsible for forming the M4 metabolite, CYP3A4 is predominantly involved in the formation of M1 and M2. pharmgkb.orgusm.mynih.gov However, gemfibrozil, a known inhibitor of CYP2C8, had only a minor effect on the formation of M2 in studies with primary human hepatocytes. researcher.lifenih.gov This finding further supports the involvement of other enzymatic pathways, such as aldehyde dehydrogenase, in the disposition of Repaglinide M2. nih.gov

Table 2: Intrinsic Clearance (CL_int) for Repaglinide M2 Formation

In Vitro SystemRelative Unbound Intrinsic ClearanceKey Enzymes Implicated
Human Hepatocytes~7-fold higher than microsomes nih.govresearchgate.netresearcher.lifeCYP3A4, Aldehyde Dehydrogenase pharmgkb.orgnih.gov
Human S9 Fractions~7-fold higher than microsomes nih.govresearchgate.netresearcher.lifeCYP3A4, Aldehyde Dehydrogenase pharmgkb.orgnih.gov
Human Liver MicrosomesLower compared to hepatocytes and S9 fractions nih.govresearchgate.netresearcher.lifeCYP3A4 pharmgkb.orgnih.gov
Recombinant CYP EnzymesCYP3A4 is a principal catalyst pharmgkb.orgusm.mynih.govCYP3A4 pharmgkb.orgnih.gov

Preclinical Disposition and Metabolic Fate of Repaglinide M2

Metabolite Profile of Repaglinide (B1680517) in Animal Models with Focus on M2

In preclinical studies involving animal models such as rats and pigs, repaglinide undergoes extensive metabolism, resulting in the formation of several metabolites. A prominent metabolite identified is the oxidized dicarboxylic acid, known as M2. pharmgkb.orgfda.govhospimax.com This metabolite is a product of the oxidative biotransformation of repaglinide. fda.govhospimax.com Specifically, the formation of M2 involves the opening of the piperidine (B6355638) ring of the parent compound. usm.my

The cytochrome P450 (CYP) enzyme system, particularly CYP3A4 and CYP2C8, plays a crucial role in the metabolism of repaglinide. pharmgkb.orgfda.govhospimax.com CYP3A4 is primarily responsible for the N-dealkylation of repaglinide, which leads to the formation of M2. pharmgkb.orgfda.govhospimax.com Further oxidation of M2 can lead to the formation of another metabolite, the aromatic amine M1. fda.govhospimax.comdrugbank.com Studies in rats have shown that the metabolism of the racemic compound of repaglinide results in active hypoglycemic metabolites. hres.ca

In addition to M2, other major metabolites identified in preclinical models include the aromatic amine (M1), a hydroxylated derivative on the piperidine ring (M4), and an acyl glucuronide (M7). pharmgkb.orgfda.govhospimax.comusm.my The formation of M1 and M2 is primarily catalyzed by CYP3A4, while CYP2C8 is responsible for the formation of M4. pharmgkb.org

Table 1: Major Metabolites of Repaglinide in Preclinical Models

MetaboliteChemical DescriptionPrimary Forming Enzyme(s)
M1Aromatic amineCYP3A4
M2Oxidized dicarboxylic acidCYP3A4
M4Hydroxylated on the piperidine ringCYP2C8
M7Acyl glucuronideUGTs

Excretion Pathways of Repaglinide M2 in Preclinical Studies

Preclinical investigations in animal models have demonstrated that the primary route of excretion for repaglinide and its metabolites, including M2, is through the feces via biliary excretion. pharmgkb.orgdrugbank.com Following oral administration of radiolabeled repaglinide, a significant majority of the radioactivity is recovered in the feces. fda.govhospimax.comfda.gov Studies have shown that approximately 90% of an administered dose is eliminated through the fecal route, while a smaller portion, around 8%, is excreted in the urine. hospimax.comdrugbank.comfda.gov

The M2 metabolite itself is a major component of the excreted products. In one study, the M2 metabolite accounted for 60% of the administered dose recovered in the excreta. fda.govhospimax.comfda.gov This indicates that biliary excretion is the principal pathway for the elimination of this particular metabolite. pharmgkb.org While the majority of repaglinide-related compounds are cleared through the bile, a minor amount of metabolites, including M2, can be detected in the urine. xenotech.com In rats treated with gemfibrozil, an increased proportion of the M2 metabolite was observed to be excreted in the urine compared to control animals. xenotech.com

Table 2: Excretion of Repaglinide and its Metabolites in Preclinical Studies

Excretion RoutePercentage of Administered DoseKey Metabolites Found
Fecal (via Biliary)~90% hospimax.comdrugbank.comfda.govRepaglinide, M1, M2, M4 pharmgkb.org
Urinary~8% hospimax.comdrugbank.comfda.govMetabolites, minimal parent drug (0.1%) fda.govhospimax.com

Hepatic Disposition and Transport Mechanisms Affecting Repaglinide M2 in Preclinical Species

The liver is the primary site of repaglinide metabolism, and consequently, the hepatic disposition of its metabolites, including M2, is a critical aspect of its pharmacokinetics. pharmgkb.orgdrugbank.com Repaglinide is a substrate for the active hepatic uptake transporter, organic anion transporting polypeptide OATP1B1. fda.govresearchgate.net This carrier-mediated influx is a significant factor in the liver's ability to clear repaglinide from the bloodstream. acs.orgnih.gov

In preclinical studies using pigs, it was demonstrated that both metabolism and carrier-mediated uptake are of significant importance for the hepatic disposition of repaglinide. acs.orgnih.govresearchgate.net Inhibition of these transport mechanisms can lead to altered plasma concentrations of the parent drug and its metabolites. acs.orgnih.gov The cytochrome P450 enzymes CYP3A4 and CYP2C8, which are abundant in the liver, are responsible for the metabolic conversion of repaglinide to its various metabolites, including M2. pharmgkb.orgfda.govmedcentral.com The formation of M2 is specifically attributed to CYP3A4-mediated oxidation. pharmgkb.orgfda.govhospimax.com

Studies in rats have further elucidated the role of hepatic transporters in the disposition of repaglinide and its metabolites. In control rats, the majority of repaglinide-related material was excreted in the bile. xenotech.com However, treatment with gemfibrozil, an inhibitor of certain hepatic transporters, altered the excretion profile, leading to increased urinary excretion of metabolites like M2. xenotech.com This suggests that hepatic uptake and efflux transporters play a significant role in the biliary elimination of M2.

Table 3: Factors Influencing Hepatic Disposition of Repaglinide and M2

FactorDescriptionImpact on Repaglinide/M2
Hepatic Uptake Transporters (e.g., OATP1B1) Mediate the influx of repaglinide into hepatocytes. fda.govresearchgate.netEssential for hepatic clearance of repaglinide. acs.orgnih.gov Inhibition can increase plasma levels.
Cytochrome P450 Enzymes (CYP3A4, CYP2C8) Metabolize repaglinide within the liver. pharmgkb.orgfda.govmedcentral.comCYP3A4 is key for the formation of the M2 metabolite. pharmgkb.orgfda.govhospimax.com
Biliary Excretion Primary pathway for the elimination of repaglinide metabolites from the liver. pharmgkb.orgdrugbank.comThe main route of clearance for the M2 metabolite. xenotech.com

Stable Isotope Labeling of Repaglinide M2: Repaglinide M2 D5 Synthesis and Application

Principles of Stable Isotope Labeling for Metabolite Research

Stable isotope labeling is a technique where an atom in a molecule is replaced by its heavier, non-radioactive isotope, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H or D), carbon-¹² (¹²C) with carbon-¹³ (¹³C), or nitrogen-¹⁴ (¹⁴N) with nitrogen-¹⁵ (¹⁵N). acs.orgiris-biotech.de This process creates a compound that is chemically and functionally almost identical to its unlabeled counterpart but has a higher molecular weight. This mass difference is the key to its utility in research. acanthusresearch.com

In metabolite research, stable isotope-labeled compounds serve several crucial functions:

Metabolic Pathway Elucidation: By administering a labeled drug, researchers can track its transformation within a biological system. The labeled metabolites can be distinguished from endogenous compounds, allowing for the clear identification and structural characterization of metabolic products. acs.orgnih.gov

Pharmacokinetic Studies: These labeled compounds are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug. acs.orgiris-biotech.de They help in quantifying the drug and its metabolites in various biological matrices like blood, plasma, and urine. nih.govnih.gov

Quantitative Bioanalysis: Stable isotope-labeled compounds, particularly deuterated ones, are widely used as internal standards in quantitative mass spectrometry-based assays. clearsynth.comscioninstruments.com They help to correct for variability during sample preparation and analysis, leading to more accurate and precise measurements. clearsynth.combiopharmaservices.com

The primary analytical techniques used in conjunction with stable isotope labeling are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. acs.org MS detects the mass difference between the labeled and unlabeled compounds, while NMR can provide detailed structural information and confirm the position of the isotopic label. acs.orgnih.gov

Synthetic Strategies for Deuterium Incorporation into Repaglinide (B1680517) M2 to yield Repaglinide M2-D5

The synthesis of this compound involves the specific incorporation of five deuterium atoms into the Repaglinide M2 molecule. The chemical name for this compound is (S)-4-(2-((1-(2-((4-carboxybutyl)amino)phenyl)-3-methylbutyl)amino)-2-oxoethyl)-2-(ethoxy-d5)benzoic acid. synzeal.com This indicates that the deuterium atoms are located on the ethoxy group.

General strategies for introducing deuterium into a molecule include:

Using Labeled Precursors: This is a common method where a starting material already containing the deuterium label is used in the synthesis of the final compound. symeres.com For this compound, this would likely involve using a deuterated form of ethanol (B145695) (ethanol-d5) or a related ethoxy-containing precursor during the synthesis of the benzoic acid portion of the molecule.

Hydrogen/Deuterium Exchange Reactions: Under certain conditions, such as the presence of an acid, base, or metal catalyst, hydrogen atoms on a molecule can be exchanged for deuterium atoms from a deuterated solvent like deuterium oxide (D₂O) or deuterated methanol. acanthusresearch.com This method is particularly effective for hydrogens on carbons adjacent to carbonyl groups or on certain aromatic positions. acanthusresearch.com

For this compound, the labeling is on the ethoxy group, which is generally stable and less prone to back-exchange with protons from the surrounding environment. acanthusresearch.com This stability is a crucial characteristic for its use as an internal standard. acanthusresearch.com

Structural Elucidation and Characterization of this compound

Once synthesized, the precise structure and purity of this compound must be confirmed. This is a critical step to ensure its reliability as an internal standard. The primary techniques used for this characterization are:

Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound and the degree of deuterium incorporation. acs.orgnih.gov For this compound, the expected molecular weight is approximately 489.6 g/mol , which is higher than the unlabeled Repaglinide M2 due to the five deuterium atoms. synzeal.comkmpharma.inclearsynth.com High-resolution mass spectrometry can provide a very accurate mass measurement, further confirming the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for determining the exact location of the deuterium labels. acs.orgnih.gov In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the ethoxy group would be absent or significantly reduced, confirming the successful deuteration at that position.

Purity Analysis: The isotopic purity of the labeled compound is a critical parameter. It is important to ensure that the this compound is free from any unlabeled Repaglinide M2, as this could interfere with the accuracy of quantitative analyses. waters.com Chromatographic methods like High-Performance Liquid Chromatography (HPLC) are often used to assess the chemical purity of the compound.

The detailed characterization data, including molecular formula and weight, are essential for its application in regulated bioanalytical studies. synzeal.comaquigenbio.com

Role of this compound as an Internal Standard in Quantitative Bioanalytical Methodologies

The primary application of this compound is as an internal standard in quantitative bioanalytical methods, particularly those using liquid chromatography-tandem mass spectrometry (LC-MS/MS). osti.gov An internal standard is a compound of known concentration that is added to samples before processing and analysis. biopharmaservices.com

The ideal internal standard has physicochemical properties very similar to the analyte it is meant to mimic. biopharmaservices.com Since this compound is chemically almost identical to the analyte (Repaglinide M2), it co-elutes during chromatography and experiences similar extraction recovery and ionization efficiency in the mass spectrometer. waters.com This allows it to compensate for variations in sample preparation and instrument response. scioninstruments.combiopharmaservices.com

Here's how this compound functions as an internal standard:

A known amount of this compound is added to the biological sample (e.g., plasma) containing the unknown quantity of Repaglinide M2. nih.gov

The sample is then processed (e.g., through protein precipitation or liquid-liquid extraction) and injected into the LC-MS/MS system.

The mass spectrometer is set to monitor the specific mass-to-charge ratios (m/z) for both Repaglinide M2 and this compound.

The concentration of the analyte (Repaglinide M2) is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. clearsynth.com

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis because it significantly improves the accuracy, precision, and robustness of the analytical method. scispace.comnih.gov It effectively corrects for matrix effects, which are a common source of error in bioanalytical assays where components of the biological matrix can interfere with the ionization of the analyte. clearsynth.comscioninstruments.com

Advanced Analytical Techniques for Repaglinide M2 and Repaglinide M2 D5 Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantitative analysis of drugs and their metabolites in complex biological matrices. researchgate.net This technique offers exceptional sensitivity and selectivity, allowing for the detection and quantification of compounds at very low concentrations.

The development of a robust LC-MS/MS method for Repaglinide (B1680517) M2 quantification involves several critical steps, including sample preparation, chromatographic separation, and mass spectrometric detection. The detection is typically carried out on a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. researchgate.net

For the analysis of Repaglinide M2, specific precursor-to-product ion transitions are monitored. Research has identified the transition of m/z 485.3 → 262.3 as a suitable choice for monitoring Repaglinide M2 in positive ion electrospray ionization (ESI) mode. osti.gov This specific transition ensures that only the target analyte is detected, minimizing interference from other components in the sample matrix. The method is validated for parameters such as linearity, accuracy, precision, and sensitivity to ensure reliable results. scirp.org

Table 1: Mass Spectrometry Parameters for Repaglinide M2 Detection

Parameter Value Source
Ionization Mode Positive ESI osti.gov
Precursor Ion (m/z) 485.3 osti.gov
Product Ion (m/z) 262.3 osti.gov

Isotope dilution mass spectrometry is a powerful technique for achieving highly accurate quantification in bioanalysis. d-nb.info This method involves the addition of a known quantity of a stable isotope-labeled version of the analyte, in this case, Repaglinide M2-D5, to the sample at the beginning of the analytical process. This compound serves as an ideal internal standard because it is chemically identical to the analyte of interest (Repaglinide M2) and thus exhibits the same behavior during sample extraction, chromatographic separation, and ionization. caymanchem.com

The mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge ratio difference. By measuring the peak area ratio of the endogenous Repaglinide M2 to the added this compound, any loss of analyte during sample processing can be precisely accounted for. This approach corrects for variations in extraction recovery and matrix effects, such as ion suppression or enhancement, leading to significantly improved accuracy and precision in the final concentration measurement. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Repaglinide Metabolite Profiling and Characterization, including M2

High-Resolution Mass Spectrometry (HRMS), utilizing technologies such as Time-of-Flight (TOF) and Orbitrap (OT), is an indispensable tool for metabolite profiling and structural elucidation. pharmaron.combioanalysis-zone.com Unlike triple quadrupole instruments that provide nominal mass data, HRMS provides highly accurate mass measurements, often to within 5 parts per million (ppm). mdpi.com

This high mass accuracy allows for the determination of the elemental composition of an unknown compound, which is a critical first step in identifying novel metabolites. researchgate.net For Repaglinide, HRMS can be used in an untargeted fashion to screen for all potential metabolites in a biological sample. bioanalysis-zone.com By comparing the accurate masses of ions detected in dosed versus control samples, potential metabolites, including M2, can be flagged for further investigation. Subsequent fragmentation analysis (MS/MS) on the HRMS instrument provides high-resolution fragment ion spectra, which are used to piece together the structure of the metabolite and confirm its identity. pharmaron.comnih.gov

Chromatographic Separations for Repaglinide M2 and its Deuterated Analog this compound

Effective chromatographic separation is crucial for the successful analysis of Repaglinide M2 and its deuterated analog by mass spectrometry. The primary goal of the liquid chromatography step is to separate the analytes from the parent drug, other metabolites, and endogenous matrix components before they enter the mass spectrometer. nih.gov This separation minimizes the risk of ion suppression, where co-eluting compounds interfere with the ionization of the target analytes, leading to inaccurate quantification.

Reversed-phase high-performance liquid chromatography (HPLC) is commonly employed for this purpose. scirp.org Separation is typically achieved on a C18 analytical column. researchgate.netnih.gov A gradient elution method using a mobile phase consisting of an organic solvent (such as acetonitrile (B52724) or methanol) and an aqueous buffer (like ammonium (B1175870) acetate) is often used to resolve compounds with varying polarities effectively. researchgate.netnih.gov The chromatographic conditions are optimized to ensure that Repaglinide M2 and this compound co-elute, while being adequately resolved from other interfering substances, ensuring the integrity of the quantitative data.

Table 2: Typical Chromatographic Conditions for Repaglinide and Metabolite Analysis

Parameter Description Source
Column Type Reversed-Phase C18 researchgate.netnih.gov
Mobile Phase A Aqueous Buffer (e.g., Ammonium Acetate) researchgate.netnih.gov
Mobile Phase B Organic Solvent (e.g., Acetonitrile) researchgate.netnih.gov
Elution Mode Gradient nih.gov

Impact of Drug Enzyme Interactions on Repaglinide M2 Formation

Effects of Cytochrome P450 Inhibitors on Repaglinide (B1680517) M2 Biotransformation

Inhibition of the primary metabolic pathways of Repaglinide can lead to significant changes in its plasma concentration and, consequently, the formation rate of its metabolites like M2. Both CYP3A4 and CYP2C8 play important roles, and the impact of an inhibitor depends on its specificity and potency towards these enzymes. nih.govdrugbank.com

When healthy volunteers were pretreated with Ketoconazole, a potent CYP3A4 inhibitor, the pharmacokinetic profile of Repaglinide was only moderately altered. nih.govdrugs.com Research has shown that concomitant administration of Ketoconazole (200 mg daily for 5 days) resulted in a modest increase in Repaglinide's systemic exposure. drugs.com Specifically, the mean area under the plasma concentration-time curve (AUC) for Repaglinide increased by 15%, and the peak plasma concentration (Cmax) rose by 7%. nih.govdrugs.com Other potent CYP3A4 inhibitors have demonstrated more significant effects; for example, clarithromycin (B1669154) increased Repaglinide AUC by 41%, and itraconazole (B105839) increased it by 40%. drugs.com This suggests that while CYP3A4 is clearly involved in Repaglinide's biotransformation, its selective inhibition does not completely halt the drug's metabolism, likely due to the significant contribution of CYP2C8. nih.gov The dual metabolic pathway may serve as a protective mechanism against dramatic pharmacokinetic alterations when one of the enzymes is inhibited. drugbank.comnih.gov

Table 1: Effect of CYP3A4 Inhibitors on Repaglinide Pharmacokinetics

Inhibitor Change in Repaglinide AUC Change in Repaglinide Cmax Reference
Ketoconazole ▲ 15% ▲ 7% nih.govdrugs.com
Clarithromycin ▲ 41% ▲ 66% drugs.com

The CYP2C8 enzyme is a major contributor to Repaglinide metabolism, particularly in the formation of the M4 metabolite, but it also plays a role in M2 formation. clinpgx.orgnih.gov Inhibition of this pathway can have a profound impact on Repaglinide exposure. Montelukast is recognized as a potent and selective inhibitor of CYP2C8 in vitro. nih.govdoi.org

Despite its potent in vitro activity, clinical studies have unexpectedly shown that Montelukast has no significant effect on the pharmacokinetics of Repaglinide or its metabolites in vivo. nih.gov In a crossover study with healthy volunteers, a 10 mg daily dose of Montelukast for three days did not meaningfully alter the plasma concentrations of Repaglinide. nih.gov The reason for this discrepancy between in vitro potency and in vivo effect is thought to be the high degree of plasma protein binding of Montelukast, which limits the amount of free drug available to inhibit CYP2C8 in the liver. nih.gov This finding underscores the importance of considering factors like protein binding when extrapolating in vitro inhibition data to clinical scenarios. nih.gov In contrast, other CYP2C8 inhibitors, such as gemfibrozil, cause a dramatic increase in Repaglinide exposure, confirming the critical role of CYP2C8 in its clearance. scirp.org

Effects of Cytochrome P450 Inducers on Repaglinide M2 Biotransformation (e.g., Rifampicin)

Inducers of cytochrome P450 enzymes can accelerate the metabolism of substrate drugs, leading to lower plasma concentrations and potentially reduced efficacy. Rifampicin is a potent inducer of multiple enzymes, including CYP3A4 and CYP2C8, which are central to Repaglinide M2 formation. drugbank.comnih.govnih.gov

Studies have demonstrated that pretreatment with Rifampicin significantly decreases the systemic exposure of Repaglinide. nih.gov In one study, a 5-day pretreatment with 600 mg of Rifampicin daily decreased the AUC of Repaglinide by 57% and the Cmax by 41%. nih.gov Another study revealed a more complex interaction, suggesting Rifampicin acts as both an inducer and an inhibitor. nih.govresearchgate.net When Repaglinide was administered simultaneously with the last dose of a 7-day Rifampicin regimen, its median AUC was reduced by nearly 50%. nih.govresearchgate.net However, when Repaglinide was given 24 hours after the final Rifampicin dose, allowing the inhibitory effect to wane while the inductive effect persisted, the median AUC was reduced by almost 80%. nih.govresearchgate.net This dual action is attributed to Rifampicin's ability to competitively inhibit CYP enzymes and transporters upon co-administration, which can counteract its potent inducing effect. researchgate.netdrugbank.com The profound reduction in Repaglinide concentration following Rifampicin induction highlights the significant role of CYP2C8 and CYP3A4 in its clearance and subsequent M2 formation. nih.gov

Table 2: Effect of Rifampicin on Repaglinide Pharmacokinetics

Timing of Repaglinide Administration Change in Median Repaglinide AUC Change in Median Repaglinide Cmax Reference
Simultaneous with last Rifampicin dose ▼ ~50% No significant change nih.govresearchgate.net
24 hours after last Rifampicin dose ▼ ~80% Significantly reduced nih.govresearchgate.net

Modulatory Effects of Transporters on Repaglinide Disposition Impacting M2 Formation

The journey of a drug to its metabolizing enzymes within the liver is often mediated by transporters. For Repaglinide, the hepatic uptake transporter Organic Anion Transporting Polypeptide 1B1 (OATP1B1), encoded by the SLCO1B1 gene, is a critical determinant of its pharmacokinetics. nih.govhelsinki.fi Variation in OATP1B1 function, due to genetic polymorphisms or drug interactions, directly impacts the amount of Repaglinide that reaches CYP2C8 and CYP3A4 for metabolism into M2. nih.govhelsinki.fi

Genetic studies have revealed that polymorphisms in the SLCO1B1 gene are a major source of interindividual variability in Repaglinide exposure. nih.gov Specifically, the c.521T>C single nucleotide polymorphism (SNP) leads to reduced OATP1B1 function. nih.govhelsinki.fi Individuals with the homozygous c.521CC genotype exhibit significantly higher plasma concentrations of Repaglinide. nih.gov Their AUC for Repaglinide can be 108% to 188% higher than in individuals with the reference c.521TT genotype. nih.govnih.gov This increased exposure to the parent drug also leads to a corresponding, dose-independent increase in the AUC of the M2 and M4 metabolites. nih.govhelsinki.fi The effect of the SLCO1B1 genotype persists across a wide range of clinically relevant doses. nih.govnih.gov This demonstrates that hepatic uptake via OATP1B1 is a rate-determining step in the clearance of Repaglinide, and its function directly modulates the substrate available for subsequent biotransformation into M2. helsinki.firesearchgate.net

Table 3: Effect of SLCO1B1 c.521T>C Genotype on Repaglinide AUC

SLCO1B1 Genotype Increase in Repaglinide AUC (vs. c.521TT) Reference
c.521TC ▲ 107% nih.gov
c.521CC ▲ 188% nih.gov

Emerging Research Directions and Methodological Advancements in Repaglinide M2 Studies

Integration of In Vitro and In Vivo Metabolite Data for Enhanced Predictive Modeling

A central goal in modern drug development is the accurate prediction of a drug's in vivo behavior based on in vitro data. This approach, known as in vitro-in vivo extrapolation (IVIVE), is crucial for anticipating pharmacokinetic profiles and DDI risks in humans. For Repaglinide (B1680517) and its M2 metabolite, integrating data from various experimental systems is key to building robust predictive models.

In vitro systems, such as human liver microsomes (HLMs), S9 fractions, and cryopreserved human hepatocytes, provide essential data on metabolic pathways and enzyme kinetics. researchgate.net These studies can determine the intrinsic clearance (CLint) for the formation of metabolites like M2. However, discrepancies often arise between in vitro findings and in vivo observations. For instance, a significant disconnect between the predicted and observed hepatic uptake rate of Repaglinide has been noted, suggesting that simple models may not capture the full complexity of its disposition. researchgate.netresearchgate.net

To bridge this gap, researchers are increasingly focused on integrating comprehensive in vitro metabolite data with in vivo results from preclinical and clinical studies. journaljpri.comresearchgate.net This involves:

Characterizing Transporter Effects: Repaglinide is a substrate of hepatic uptake transporters like OATP1B1. nih.gov Incorporating data on active transport processes alongside metabolic data is critical, as hepatic uptake can be the rate-determining step in its clearance. researchgate.netnih.gov

Utilizing Preclinical Models: Animal models, such as pigs, can provide detailed in vivo information about liver disposition and the impact of inhibiting metabolism and transport pathways, helping to refine models before human application. acs.org

Applying Correction Factors: Accounting for physiological and experimental variables such as plasma protein binding and nonspecific binding in in vitro assays is essential for accurate extrapolation.

By combining detailed in vitro kinetic data for M2 formation with in vivo plasma concentration data of both the parent drug and the metabolite, more sophisticated and accurate predictive models can be developed. These models are vital for forecasting the impact of intrinsic (e.g., genetic polymorphisms) and extrinsic (e.g., co-administered drugs) factors on Repaglinide disposition.

Mechanistic Modeling of Repaglinide M2 Metabolism and Disposition (e.g., PBPK Modeling)

Physiologically based pharmacokinetic (PBPK) modeling represents a powerful mechanistic approach to simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs. researchgate.net PBPK models for Repaglinide have been developed to predict its pharmacokinetics and quantitatively assess complex DDIs. researchgate.netnih.gov These models integrate physicochemical properties of the drug with physiological information of the biological system. researchgate.net

The development of a robust PBPK model for Repaglinide that includes its M2 metabolite involves several key components:

System Data: Incorporating parameters for blood flow, tissue volumes, and enzyme/transporter abundance in various organs.

Drug-Specific Data: Including parameters like partition coefficients, plasma protein binding, and in vitro data on metabolism and transport. For M2, this includes its formation rate constants from Repaglinide by specific enzymes (primarily CYP3A4 and aldehyde dehydrogenase). researchgate.net

Interaction Data: Information on the inhibition or induction of enzymes and transporters by other drugs.

A key application of PBPK modeling is the prediction of DDIs. For example, PBPK models have successfully predicted the interaction between Repaglinide and inhibitors of CYP3A4 or OATP1B1. researchgate.netnih.gov Furthermore, these models can investigate the impact of genetic polymorphisms, such as those affecting OATP1B1 (encoded by the SLCO1B1 gene) and CYP2C8, on Repaglinide exposure. nih.govnih.gov By mechanistically modeling the formation and disposition of Repaglinide M2, researchers can better understand the relative contributions of different clearance pathways and how they are affected by perpetrators, leading to more precise DDI predictions. nih.gov

The table below summarizes key parameters used in PBPK models for Repaglinide, which are essential for accurately simulating the disposition of the parent drug and, consequently, the formation of its M2 metabolite.

ParameterValue/DescriptionSignificance in M2 Modeling
LogP 3.97Influences tissue distribution and partitioning.
pKa 4.19, 5.78Affects absorption and distribution into cellular compartments.
Fraction Unbound in Plasma (fu) 0.02Determines the concentration of drug available for metabolism and transport.
Primary Metabolizing Enzymes CYP2C8, CYP3A4CYP3A4 is primarily responsible for the formation of M2. researchgate.net
Hepatic Uptake Transporter OATP1B1Rate-limiting step for hepatic clearance, thus affecting substrate availability for M2 formation. nih.gov

Comparative Analysis of Repaglinide M2 Formation Across Diverse In Vitro Systems

The choice of in vitro system can significantly impact the observed metabolic profile and kinetic parameters of a drug. A comprehensive study characterized the formation of four Repaglinide metabolites (M1, M2, M4, and Repaglinide glucuronide) across pooled cryopreserved human hepatocytes, human liver microsomes (HLMs), S9 fractions, and recombinant cytochrome P450 enzymes. researchgate.net

This comparative analysis revealed significant system-dependent differences, particularly for the formation of Repaglinide M2. A key finding was the approximately 7-fold higher unbound intrinsic clearance (CLint,u) for M2 formation in hepatocytes and S9 fractions compared to microsomes. researchgate.net This difference highlighted the involvement of a non-microsomal enzyme, aldehyde dehydrogenase, in the metabolic pathway leading to M2, a step that would be missed using HLMs alone. researchgate.net

The study underscores the importance of selecting appropriate in vitro systems to fully elucidate metabolic pathways. While HLMs are useful for studying phase I metabolism mediated by CYP enzymes, they lack cytosolic enzymes. S9 fractions contain both microsomal and cytosolic enzymes, and hepatocytes represent the "gold standard" in vitro system as they contain a full complement of metabolic enzymes and transporters.

The following table presents a comparative summary of kinetic parameters for Repaglinide M2 formation in different in vitro systems, illustrating the system-dependent variability.

In Vitro SystemKey Enzymes PresentUnbound Intrinsic Clearance (CLint,u) for M2 formation (µL/min/pmol CYP)Finding
Human Liver Microsomes (HLMs) CYP enzymes, UGTsLowerUnderestimates M2 formation due to lack of cytosolic enzymes. researchgate.net
S9 Fractions CYPs, UGTs, Cytosolic Enzymes~7-fold higher than HLMsReveals the contribution of cytosolic enzymes like aldehyde dehydrogenase. researchgate.net
Human Hepatocytes Full complement of enzymes and transporters~7-fold higher than HLMsProvides a more integrated and physiologically relevant view of metabolism. researchgate.net

Future Methodological Advancements in Stable Isotope Labeling and Analytical Quantification of Repaglinide M2-D5

The use of stable isotope-labeled (SIL) internal standards is the benchmark for accurate and precise quantification of analytes in complex biological matrices via mass spectrometry (MS). nih.gov this compound, as the deuterated form of Repaglinide M2, is indispensable for this purpose. medchemexpress.com Its utility lies in its chemical and physical properties being nearly identical to the unlabeled M2 metabolite, ensuring similar behavior during sample extraction, chromatography, and ionization, but with a distinct mass-to-charge ratio (m/z) that allows it to be differentiated by the mass spectrometer.

Future advancements in this area are expected to enhance the sensitivity, throughput, and scope of metabolite analysis:

High-Resolution Mass Spectrometry (HRMS): The increasing use of HRMS instruments (e.g., Orbitrap, TOF) allows for more confident identification and quantification of metabolites, even in highly complex samples, reducing potential interferences.

Advanced Microextraction Techniques: Techniques like 96-blade thin-film microextraction (TFME) are being developed to offer high-throughput sample preparation for in vitro metabolism studies, enabling faster analysis of Repaglinide and its metabolites. nih.gov

Isotope Pattern Deconvolution: Sophisticated software tools are being developed to better distinguish the isotopic patterns of SIL standards from naturally occurring isotopes in the analyte and matrix, improving accuracy at low concentrations.

Multiplexed Assays: The development of methods for the simultaneous quantification of multiple metabolites using a panel of SIL internal standards (including this compound) will provide a more holistic view of metabolic pathways from a single experiment. This is crucial for systems pharmacology approaches where the dynamics of the entire metabolic network are of interest.

Application in Metabolomics: SIL standards like this compound are central to quantitative metabolomics. Future methods may involve stable isotope coding approaches that allow for the relative quantification of a wide range of metabolites across different experimental conditions, providing deeper insights into the metabolic response to drug exposure. nih.gov

These methodological improvements, centered around the effective use of SIL compounds like this compound, will continue to refine our understanding of Repaglinide metabolism, enabling more accurate predictions of its behavior in diverse clinical scenarios.

Q & A

Q. What analytical methods are recommended for characterizing Repaglinide M2-D5 in experimental settings?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) is widely used for structural elucidation and purity assessment. Ensure calibration with certified reference standards and validate methods per ICH guidelines. For reproducibility, document solvent systems, column specifications, and detection wavelengths explicitly .

Q. How can researchers ensure the identity and purity of this compound during synthesis?

Combine spectroscopic techniques (e.g., NMR for functional group analysis) with chromatographic methods (e.g., HPLC with ≥95% purity thresholds). Elemental analysis and melting point determination are critical for novel derivatives. For known compounds, cross-validate against literature data and provide retention time matching in peer-reviewed protocols .

Q. What statistical approaches are essential for validating experimental reproducibility in this compound studies?

Use coefficient of variation (CV) calculations for intra- and inter-day precision assays. Apply Student’s t-test or ANOVA for comparative analyses. Report confidence intervals (e.g., 95%) and effect sizes to avoid overreliance on p-values, which lack context for clinical relevance .

Q. How should researchers design dose-response studies for this compound in preclinical models?

Adopt logarithmic dose increments (e.g., 0.1–10 mg/kg) to capture non-linear pharmacokinetics. Include negative controls (vehicle-only) and positive controls (e.g., glibenclamide). Monitor glucose levels at fixed intervals and use AUC calculations for bioavailability comparisons .

Q. What are the best practices for conducting literature reviews on this compound?

Prioritize primary sources (e.g., peer-reviewed journals indexed in PubMed/Scopus) over secondary summaries. Use Boolean operators (AND/OR/NOT) to filter studies by mechanism (e.g., "K+ channel inhibition") or model systems (e.g., "streptozotocin-induced diabetic rats"). Critically appraise conflicts in reported EC50 values .

Advanced Research Questions

Q. How can researchers optimize this compound formulations using design of experiments (DoE)?

Compare d-optimal and central composite designs to minimize experimental runs while maximizing predictive accuracy. For floating tablet optimization, prioritize factors like polymer viscosity (e.g., HPMC K4M) and gas-generating agents (e.g., sodium bicarbonate). Validate models via R-squared (>0.7), adjusted R-squared, and adequate precision (>4) .

Q. What strategies resolve contradictions in this compound’s pharmacokinetic data across species?

Perform sensitivity analysis to identify outlier-prone parameters (e.g., hepatic extraction ratio). Use compartmental modeling (e.g., two-compartment vs. non-linear Michaelis-Menten) to reconcile discrepancies. Cross-reference cytochrome P450 isoform activity (e.g., CYP2C8/3A4) in human vs. rodent hepatocytes .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

Implement quality-by-design (QbD) principles: Define critical quality attributes (CQAs) like particle size distribution and dissolution rate. Use process analytical technology (PAT) for real-time monitoring. Apply multivariate analysis (e.g., PCA) to isolate variables causing variability .

Q. What methodologies validate the selectivity of this compound assays in complex biological matrices?

Conduct matrix effect studies (plasma, urine) using post-column infusion to detect ion suppression/enhancement. Spike recovery tests (80–120%) and interference checks against structurally similar sulfonylureas (e.g., nateglinide) are mandatory. Use high-resolution MS (HRMS) for unambiguous identification .

Q. How can researchers model synergistic effects between this compound and adjunct therapies?

Deploy factorial designs to test drug combinations (e.g., with metformin). Calculate combination index (CI) values via the Chou-Talalay method. For mechanistic insights, use RNA sequencing to identify co-regulated pathways (e.g., AMPK/GLUT4) .

Methodological Considerations

  • Data Presentation : Use contour plots or 3D surface plots to visualize multi-factor interactions. Avoid redundant tables; instead, highlight trends in figure captions .
  • Reproducibility : Archive raw datasets (e.g., HPLC chromatograms) as supplementary materials with metadata (instrument settings, software versions) .
  • Ethical Compliance : For in vivo studies, adhere to ARRIVE 2.0 guidelines for sample size justification and humane endpoints .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.